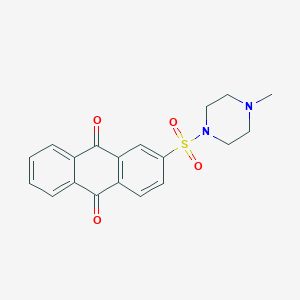![molecular formula C19H17N5S B2736382 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-16-8](/img/structure/B2736382.png)
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in medicinal chemistry . Pyridazines, on the other hand, are six-membered heterocyclic compounds with two nitrogen atoms. They are less common but have been studied for various applications .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Pyridazines can be synthesized through reactions involving monosubstituted tetrazine or tetrazine-based fused rings .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole. Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents. They can react with various electrophiles and nucleophiles, leading to the formation of diverse novel bioactive molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles and pyridazines can vary greatly depending on their specific structures and substituents. Some triazoles exhibit excellent insensitivity toward external stimuli and good detonation performance .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Triazolopyridine and pyridazine compounds, including those similar to the specified chemical, have been synthesized and evaluated for various biological activities. For instance, [1,2,4]triazolo[1,5-a]pyrimidines fused to pyridazine and other heterocyclic systems have been investigated for their coronary vasodilating and antihypertensive activities (Sato et al., 1980).
- Other research focused on the synthesis of pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridazine derivatives, highlighting the versatility of these compounds in creating various derivatives with potential biological properties (Abdelhamid et al., 2012).
Antimicrobial and Antifungal Properties
- Research into triazolopyridinyl phenothiazines, which are structurally related to the compound , demonstrated significant antibacterial and antifungal activities. These findings indicate the potential of these compounds in the development of new antimicrobial agents (Raval & Desai, 2005).
Antihistaminic and Anti-inflammatory Activities
- Studies on [1, 2, 4]triazolo[1, 5-b]pyridazines, which share a similar core structure with the specified chemical, have shown promising results in antihistaminic activity and inhibitory effects on eosinophil infiltration. These findings are significant for potential applications in treating allergic conditions and inflammation (Gyoten et al., 2003).
Applications in Organic Synthesis
- The versatility of triazolopyridine derivatives in organic synthesis is evident from studies involving the synthesis of various heterocyclic compounds. These processes highlight the reactivity and utility of triazolopyridine and pyridazine derivatives in creating diverse molecular structures (Brukshtus & Tumkevičius, 2000).
Potential in Diabetes Treatment
- Investigations into triazolo-pyridazine-6-yl-substituted piperazines, structurally related to the specified compound, have shown potential as anti-diabetic drugs. These compounds have been evaluated for their dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities, demonstrating the therapeutic potential of triazolopyridine derivatives in diabetes management (Bindu et al., 2019).
Antitumor and Anti-inflammatory Properties
- Pyridazine derivatives, including those structurally related to the compound of interest, have shown promising results in studies exploring their antitumor and anti-inflammatory properties. These findings indicate a potential application in the development of new therapeutics for cancer and inflammatory diseases (Sallam et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-5-6-14(2)16(10-13)12-25-18-8-7-17-21-22-19(24(17)23-18)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATQPQPHHPJRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)
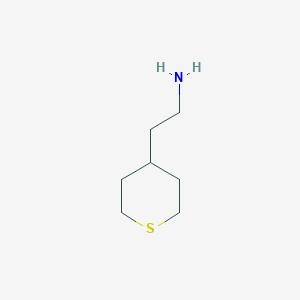
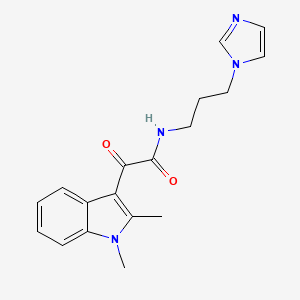
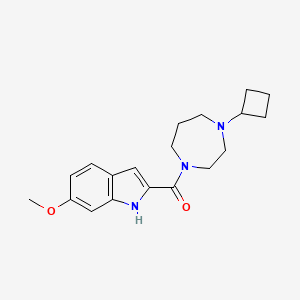
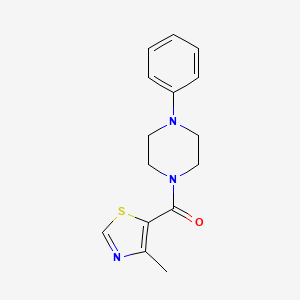
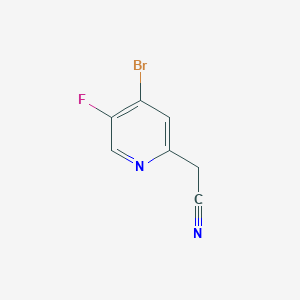
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)
